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Compound of Interest

Compound Name: Barium phosphite

Cat. No.: B1164907

This technical guide provides a detailed analysis of the theoretical density of barium
phosphite, focusing on the well-characterized hemihydrate form, Ba(H2PO3)2:0.5H20. The
information is intended for researchers, scientists, and professionals in drug development and
material science who require a fundamental understanding of this inorganic compound's
crystallographic and physical properties.

Introduction to Barium Phosphite

Barium phosphite is an inorganic salt composed of barium cations (Ba2*) and phosphite
anions. The phosphite ion can exist as hydrogen phosphite ([H2POs]~) or phosphite ([HPOs]?7),
leading to different stoichiometric formulations such as Ba(H2PO3)2 and BaHPOs.[1] The most
commonly synthesized and characterized form is the hemihydrate, Ba(H2P0O3)2:0.5H20.[2][3]
This compound exists as a white crystalline solid and is notable for its solubility in water, which
is in contrast to many other barium compounds.[3]

Crystallographic Properties and Theoretical Density

The theoretical density of a crystalline solid is a fundamental property derived from its crystal
structure. It is calculated using the formula:

p=(Z*M)/(V*Na)

where:
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p is the theoretical density

Z is the number of formula units per unit cell

M is the molar mass of the compound

V is the volume of the unit cell

Na is Avogadro's number (6.022 x 102 mol~1)

The crystallographic data for barium phosphite hemihydrate (Ba(H2P0O3)2:0.5H20) has been
determined through X-ray diffraction studies. The compound crystallizes in a monoclinic system
with the space group P2i/c.[1] The asymmetric unit of this structure contains two Ba?* cations,
four H2POs~ dihydrogen phosphite groups, and one water molecule.[2]

A summary of the crystallographic data and the calculated theoretical density is presented in
the table below.
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Parameter Symbol Value Reference
Chemical Formula Ba(Hz2P03)2:0.5H20 [1112]
Crystal System Monoclinic [1]
Space Group P2i/c [1]
Lattice Parameter (a)  a 6.486(1) A [1]
Lattice Parameter (b) b 7.710(1) A [1]
Lattice Parameter (c) c 8.172(2) A [1]
Angle () B 104.72(3)° [1]
Formula Units per Unit
4 [1]
Cell
Molar Mass M 314.32 g/mol
Unit Cell Volume \% 395.2 As [1]
Calculated Theoretical
) p 5.28 g/cm?3

Density
Reported Calculated

5.42 g/lcm?3 [1]

Density

Note: There is a slight discrepancy between the newly calculated theoretical density and the
reported value. This could be due to rounding differences or minor variations in the constants
used in the original calculation.

Experimental Protocols
Synthesis of Barium Phosphite Hemihydrate

Barium phosphite hemihydrate can be synthesized via a precipitation reaction in an aqueous
solution.[3] A common method involves the reaction of barium chloride with ammonium
phosphite.[3]

Reaction: BaClz (aq) + 2NH4H2POs (aq) —» Ba(H2P0s3)2:0.5H20 (s) + 2NHa4Cl (aq)
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Another primary method for preparing barium phosphite involves the reaction of barium
carbonate with phosphorous acid.[3] This reaction typically yields the hemihydrate form.[2]

Reaction: BaCOs (s) + 2HsPOs (ag) » Ba(H2P0s3)2:0.5H20 (s) + H20 () + CO2 (g)

Controlling the reaction temperature, between room temperature and 80°C, can enhance the
reaction kinetics and improve the product yield.[2]

Characterization

The synthesized barium phosphite can be characterized using various analytical techniques:
» X-ray Diffraction (XRD): To confirm the phase purity and determine the crystal structure.[2]

o Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups present in
the compound, such as the P-H and P-O bonds of the phosphite anion and the O-H bonds of
the water molecule.[2]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of
barium phosphite.
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Caption: Workflow for Barium Phosphite Synthesis and Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [A Technical Guide to the Theoretical Density of Barium
Phosphite]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1164907#barium-phosphite-theoretical-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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